1-Bromo-4-methyl-9h-thioxanthen-9-one
Description
Properties
IUPAC Name |
1-bromo-4-methylthioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrOS/c1-8-6-7-10(15)12-13(16)9-4-2-3-5-11(9)17-14(8)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUJJBSGLCDRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-methyl-9h-thioxanthen-9-one can be achieved through various synthetic routes. One common method involves the bromination of 4-methyl-9h-thioxanthen-9-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize the formation of by-products.
Chemical Reactions Analysis
1-Bromo-4-methyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation Reactions: The thioxanthone core can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thioxanthene derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-Bromo-4-methyl-9H-thioxanthen-9-one serves as a crucial building block in synthesizing more complex thioxanthone derivatives. These derivatives are valuable in various chemical research fields due to their unique properties that can be tailored through substitution patterns .
Table 1: Comparison of Thioxanthone Derivatives
| Compound Name | Key Features |
|---|---|
| 4-Methyl-9H-thioxanthen-9-one | Lacks bromine; different reactivity |
| 1-Bromo-9H-thioxanthen-9-one | Lacks methyl group; affects solubility |
| 9H-thioxanthen-9-one | Parent compound; serves as a reference |
Biology
The biological activities of thioxanthone derivatives, including this compound, have been extensively studied. Research indicates potential antimicrobial and anticancer properties attributed to these compounds. For instance, a study demonstrated that thioxanthones could act as efflux pump inhibitors, enhancing the effectiveness of antibiotics against resistant bacteria .
Case Study: Antimicrobial Activity
A library of thioxanthones was synthesized and evaluated for their antimicrobial activity. Among them, this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .
Medicine
In medical applications, this compound is being investigated for its role in photodynamic therapy (PDT). As a photosensitizer, it can generate reactive oxygen species upon light activation, which is crucial for targeting cancer cells selectively without affecting surrounding healthy tissues.
Table 2: Photodynamic Therapy Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Selective destruction of malignant cells |
| Antimicrobial Therapy | Enhancing efficacy against resistant pathogens |
Industry
In industrial applications, this compound is utilized in developing photoinitiators for polymerization processes. This is particularly relevant in manufacturing coatings, adhesives, and materials for 3D printing. The compound's ability to absorb light and initiate polymerization makes it an essential component in these processes .
Mechanism of Action
The mechanism of action of 1-Bromo-4-methyl-9h-thioxanthen-9-one involves its ability to absorb light and generate reactive intermediates. In photodynamic therapy, the compound absorbs light energy and undergoes a transition to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen, which can induce cell damage and apoptosis in targeted cells .
Comparison with Similar Compounds
1-Bromo-4-methyl-9h-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:
4-Methyl-9h-thioxanthen-9-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-Bromo-9h-thioxanthen-9-one: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
9H-thioxanthen-9-one: The parent compound without any substituents, serving as a reference point for understanding the effects of different substituents on the thioxanthone core.
The uniqueness of this compound lies in its specific substitution pattern, which can modulate its chemical reactivity and biological properties.
Biological Activity
1-Bromo-4-methyl-9H-thioxanthen-9-one is a synthetic compound belonging to the thioxanthone family, characterized by its unique structure that includes a bromine atom and a methyl group attached to the thioxanthone core. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C14H9BrOS
- Molecular Weight : 305.19 g/mol
- CAS Number : 1859087-87-8
The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.
This compound exhibits its biological activity through several mechanisms:
- Receptor Binding : It may modulate biological responses by binding to specific receptors or enzymes, thereby influencing cellular signaling pathways.
- Reactive Oxygen Species Generation : As a photosensitizer, it can generate reactive oxygen species (ROS) upon light activation, which is particularly relevant in photodynamic therapy applications.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The exact mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells through multiple pathways, including:
- Cell Cycle Arrest : It can halt the progression of cancer cells through the cell cycle, preventing their proliferation.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it leads to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing potent activity comparable to established antibiotics.
-
Anticancer Research :
- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. The findings suggest its potential as an adjunct therapy in cancer treatment.
- Photodynamic Therapy Applications :
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and methyl substituents | Antimicrobial, anticancer |
| 4-Methyl-9H-thioxanthen-9-one | Lacks bromine | Lower antimicrobial activity |
| 1-Bromo-9H-thioxanthen-9-one | Lacks methyl group | Different solubility and activity |
This comparison illustrates how structural variations influence the biological properties of thioxanthone derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-4-methyl-9H-thioxanthen-9-one, and how can yield be optimized?
- Methodology : The compound can be synthesized via cyclization of halogenated precursors. For example, cyclization of 2-chloro-6-(4-methylphenylthio)benzonitrile in a one-pot, two-step reaction has been reported to improve yields (up to 60%) compared to traditional methods. Optimization involves controlling reaction temperature (80–120°C) and using Lewis acids like AlCl₃ to facilitate ring closure . For isotopic labeling (e.g., carbonyl-¹⁴C), direct bromination of 4-methyl-9H-thioxanthen-9-one using bromine in acetic acid at 60°C achieves ~85% radiochemical purity .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 1, methyl at position 4) via chemical shifts (e.g., C-Br at ~110 ppm in ¹³C NMR).
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects using SHELX programs for refinement .
- HPLC-MS : Monitor purity (>98%) and detect isotopic labeling (e.g., ¹⁴C) .
Q. What preliminary biological assays are suitable for evaluating its antitumor potential?
- Methodology : Use in vivo Panc03 (pancreatic ductal adenocarcinoma) mouse models. Administer doses of 10–50 mg/kg intraperitoneally and measure tumor growth inhibition over 21 days. Compare results to hycanthone derivatives, noting that thioxanthenones with bulky substituents show enhanced activity due to steric interactions with cellular targets .
Advanced Research Questions
Q. How can 3D-QSAR models (e.g., CoMFA) guide the design of derivatives with improved bioactivity?
- Methodology :
Align 32 thioxanthenone derivatives using SYBYL’s FIT or SEAL algorithms.
Generate steric/electrostatic fields and calculate logP (hydrophobicity).
Validate models with cross-validated r² (>0.7) and analyze contributions:
- Steric effects : 42% (bulky groups enhance activity).
- Electrostatic effects : 42% (electron-withdrawing groups at position 1 improve potency).
- logP : 16% (optimal range: 2.5–3.5) .
- Table : CoMFA Results for Panc03 Activity
| Parameter | Contribution (%) | Optimal Value |
|---|---|---|
| Steric | 42 | +3.5 kcal/mol |
| Electrostatic | 42 | -0.8 e/Ų |
| logP | 16 | 2.8 |
Q. What photophysical properties make this compound suitable for studying triplet-state dynamics?
- Methodology : Use optically detected magnetic resonance (ODMR) at 1.4 K to probe phosphorescent triplet states. Key findings:
- Sublevel decay : The z sublevel dominates vibronic bands via ¹n,π→¹π,π coupling.
- Spin-orbit effects : Sulfur enhances y-sublevel activity through ¹σ′,π* interactions, increasing intersystem crossing rates .
Q. How can this compound be integrated into analytical sensors (e.g., ion-selective electrodes)?
- Methodology : Develop carbon paste electrodes (CPEs) with this compound as a neutral carrier.
- Optimization : Use 77.11% graphite, 22.05% Nujol, 0.46% ionophore, and 0.37% NaTPB.
- Performance : Linear response for Cu²+ (10⁻⁶–10⁻¹ M), slope = 28.5 mV/decade, detection limit = 3.16×10⁻⁷ M. Validate with real water samples (pH 2.8–5.8) .
Contradictions and Resolutions
- Stereoelectronic Effects : X-ray data (planar N(1) in hycanthone ) conflict with PM3-optimized trigonal-pyramidal geometries. Resolution: Use hybrid DFT (e.g., B3LYP/6-311+G*) for accurate charge distribution.
- Synthetic Yields : Early methods (≤40% yield ) vs. optimized routes (60% ). Ensure anhydrous conditions and slow reagent addition to minimize side reactions.
Key Omissions
- Toxicity Data : Limited in provided evidence. Conduct Ames tests and zebrafish embryotoxicity assays before in vivo studies.
- Degradation Pathways : Investigate photostability via UV-Vis (λ = 350 nm) and LC-MS to identify breakdown products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
